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Compound of Interest

Compound Name: d-Camphoric acid

Cat. No.: B196137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

d-Camphoric acid, a vital chiral building block in pharmaceutical and chemical synthesis. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering insights into its structural features. This document is intended

to serve as a valuable resource for compound identification, purity assessment, and

methodological guidance.

It is important to note that the standard spectroscopic data (NMR, IR, and MS) for d-(+)-

Camphoric acid ((1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid) is identical to that

of its enantiomer, l-(-)-Camphoric acid, when analyzed using achiral methods and solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of d-Camphoric acid.

¹H NMR Spectral Data
The proton NMR spectrum reveals the chemical environment and connectivity of the hydrogen

atoms within the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.14 Broad Singlet 2H
Carboxylic acid

protons (-COOH)

~2.95 Triplet 1H CH-COOH

~2.60 Multiplet 1H CH₂

~2.05 Multiplet 1H CH₂

~1.90 Multiplet 1H CH₂

~1.40 Multiplet 1H CH₂

~1.30 Singlet 3H C(CH₃)₂

~1.05 Singlet 3H C(CH₃)₂

~0.95 Singlet 3H C-CH₃

¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the different carbon environments within

the molecule. Carboxylic acid carbons typically resonate in the 170-185 ppm range.[1]
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Chemical Shift (δ) ppm Assignment

~180-184 -COOH

~177-181 -COOH

~59-61 C-COOH

~50-52 C(CH₃)₂

~48-50 C-CH₃

~29-31 CH₂

~26-28 CH₂

~22-24 C(CH₃)₂

~19-21 C(CH₃)₂

~14-16 C-CH₃

Note: The specific chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in d-Camphoric acid by

measuring the absorption of infrared radiation.
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong
O-H stretch (Carboxylic acid,

H-bonded)

2960-2870 Medium-Strong C-H stretch (Alkyl)

1700-1720 Strong
C=O stretch (Carboxylic acid

dimer)

1470, 1380 Medium C-H bend (CH₂, CH₃)

1200-1300 Strong C-O stretch (Carboxylic acid)

900-950 Broad, Medium
O-H bend (Carboxylic acid

dimer)

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

d-Camphoric acid, which is crucial for its identification and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) with
Electron Ionization (EI)
Due to the low volatility of d-Camphoric acid, derivatization (e.g., silylation) is often required

for GC-MS analysis. The following data pertains to the fragmentation of the underivatized

molecule under Electron Ionization (EI), where the molecular ion peak (m/z 200) is often weak

or absent.
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m/z (Mass-to-Charge
Ratio)

Relative Intensity (%)
Proposed Fragment
Identity

182 Low [M - H₂O]⁺

155 Low [M - COOH]⁺

154 69.5
[M - H₂O - CO]⁺ or [M - COOH

- H]⁺

136 100.0 [M - CO₂ - H₂O]⁺

127 Moderate [M - COOH - H₂O]⁺

109 71.9 [M - COOH - H₂O - H₂O]⁺

98 Moderate [M - COOH - H₂O - CH₃]⁺

81 Moderate [M - COOH - H₂O - C₂H₄]⁺

68 70.8 C₅H₈⁺

41 75.1 C₃H₅⁺

Electrospray Ionization-Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique well-suited for polar molecules like d-
Camphoric acid. Analysis is typically performed in negative ion mode.

m/z (Mass-to-Charge Ratio) Proposed Ion

199.1 [M-H]⁻

217.1 [M-2H+Na]⁻ or [M-H+H₂O]⁻

233.1 [M-H+Na]⁻

399.2 [2M-H]⁻

Note: Adduct formation can be influenced by the solvent and any salts present.

Fragmentation of [M-H]⁻ (m/z 199.1) in ESI-MS/MS:
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Upon collision-induced dissociation (CID), the deprotonated molecule primarily undergoes

decarboxylation.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss

199.1 155.1 CO₂ (44 Da)

199.1 181.1 H₂O (18 Da)

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below.

NMR Spectroscopy
Sample Preparation: For ¹H NMR, accurately weigh 5-25 mg of d-Camphoric acid. For ¹³C

NMR, a higher concentration of 50-100 mg is recommended. Dissolve the sample in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆,

Methanol-d₄, or D₂O) in a clean NMR tube. Tetramethylsilane (TMS) is typically added as an

internal standard (δ = 0.00 ppm).[1]

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked

onto the deuterium signal of the solvent and shimmed to achieve homogeneity. For ¹H NMR,

a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C

NMR, a significantly larger number of scans is necessary due to the low natural abundance

of the ¹³C isotope.[1]

IR Spectroscopy (KBr Pellet Method)
Sample Preparation: Grind 0.5-1.0 mg of d-Camphoric acid with approximately 100 mg of

dry, spectroscopic grade Potassium Bromide (KBr) powder in an agate mortar and pestle

until a fine, homogeneous mixture is obtained.[1]

Pellet Formation: Transfer the mixture to a pellet press die and apply high pressure (typically

8-10 tons) for several minutes to form a thin, transparent pellet.[1]
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Data Acquisition: A background spectrum of the empty sample compartment is recorded. The

KBr pellet is then placed in the sample holder of the FT-IR spectrometer, and the sample

spectrum is acquired.

Mass Spectrometry (GC-MS with EI)
Sample Preparation (Derivatization): Due to its low volatility, d-Camphoric acid is typically

derivatized before GC-MS analysis. A common method is silylation, where the sample is

dissolved in a solvent like pyridine, and a silylating agent (e.g., BSTFA with 1% TMCS) is

added. The mixture is heated to ensure complete derivatization.

Gas Chromatography: The derivatized sample is injected into the GC system. The

components are separated on a capillary column with a temperature program (e.g., initial

temperature of 80°C, ramped to 280°C). Helium is typically used as the carrier gas.

Mass Spectrometry: The eluting compounds are ionized by an electron beam (typically at 70

eV). The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and

detected.

Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a stock solution of d-Camphoric acid (e.g., 1 mg/mL) in a

volatile organic solvent such as methanol or acetonitrile. This solution is then diluted to a

final concentration in the low µg/mL range.[1]

Data Acquisition: The sample solution is introduced into the ESI source. The instrument is

operated in negative ion mode to facilitate the deprotonation of the carboxylic acid groups,

forming the [M-H]⁻ ion. A full scan spectrum is acquired to identify the parent ion. For

fragmentation studies, tandem MS (MS/MS) is performed by isolating the [M-H]⁻ ion and

subjecting it to collision-induced dissociation (CID) with an inert gas.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like d-Camphoric acid.
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General Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis & Interpretation
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(ESI or GC-MS)

NMR Spectra
(¹H, ¹³C) IR Spectrum Mass Spectrum

Structural Elucidation &
Compound Identification

Click to download full resolution via product page

Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of d-Camphoric Acid: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b196137#spectroscopic-data-of-d-camphoric-acid-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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